N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-3-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

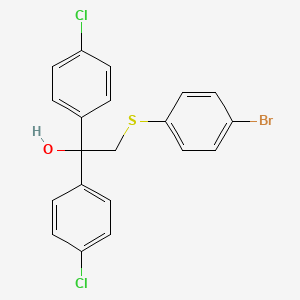

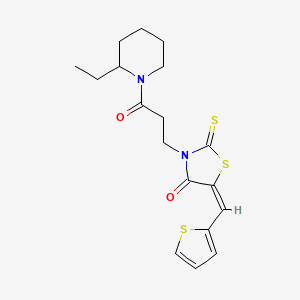

This compound is a sulfonamide, which is an organic compound containing the functional group -SO2NH2. Sulfonamides are known for their use in medicine, particularly as antibiotics. The presence of the tetrahydroquinoline group could potentially give this compound interesting biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a sulfonyl group attached to a tetrahydroquinoline, which is in turn attached to a benzenesulfonamide group. The fluorophenyl group would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis

Sulfonamides, such as this compound, are generally stable under normal conditions. They can participate in reactions typical for amides, such as hydrolysis. The presence of the tetrahydroquinoline could make this compound participate in various other reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence of the sulfonyl, tetrahydroquinoline, and benzenesulfonamide groups .Aplicaciones Científicas De Investigación

Pharmacological Applications

Anticancer Activity : Sulfonamide derivatives have been synthesized and evaluated for their anticancer potential. These compounds have shown significant effects in inducing apoptosis in cancer cells through mechanisms such as activating p38/ERK phosphorylation. This pathway plays a crucial role in cell survival and death, suggesting the compound's potential in cancer treatment strategies (Cumaoğlu et al., 2015).

Inhibition of Tubulin Polymerization : Certain sulfonamide drugs, including analogs similar to the mentioned compound, have demonstrated the ability to bind to the colchicine site of tubulin, inhibiting tubulin polymerization. This action is critical in the development of anticancer agents, as it can potentially stop cancer cells from dividing and proliferating (Banerjee et al., 2005).

Biochemical Research

Enzyme Inhibition Studies : Research into sulfonamide compounds has included the exploration of their enzyme inhibitory effects, particularly concerning enzymes like acetylcholinesterase. This is relevant for developing treatments for conditions such as Alzheimer's disease, showcasing the compound's potential in neurodegenerative disease research (Abbasi et al., 2018).

Fluorescent Probes for Zinc Detection : Studies have involved the synthesis and characterization of sulfonamide derivatives as fluorescent probes for detecting zinc ions. Such compounds, due to their specific binding and fluorescence properties, are valuable in biochemical assays and studies focusing on zinc's role in biological systems (Kimber et al., 2003).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-4-methoxy-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2O5S2/c1-16-14-21(11-12-23(16)31-2)32(27,28)25-19-8-5-17-4-3-13-26(22(17)15-19)33(29,30)20-9-6-18(24)7-10-20/h5-12,14-15,25H,3-4,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBNJQRCAQNKCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2645789.png)

![5-((4-Benzylpiperazin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2645792.png)

![2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B2645802.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2645803.png)